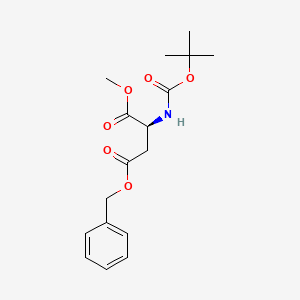

![molecular formula C18H15FN4OS2 B2433920 3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-78-6](/img/structure/B2433920.png)

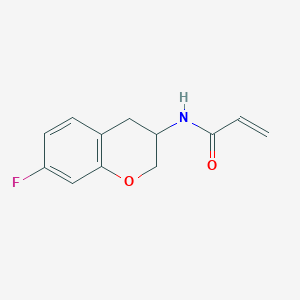

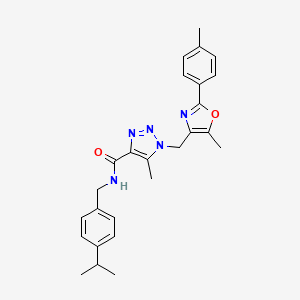

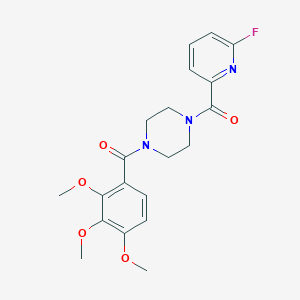

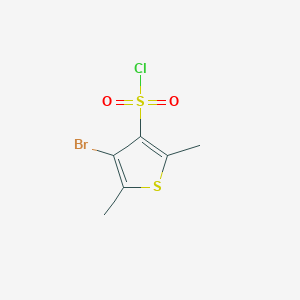

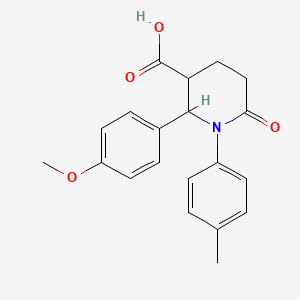

3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzo[d]thiazole derivatives are typically synthesized through reactions involving isothiocyanates and amines .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) for Gas Adsorption

Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. These materials exhibit controlled porosity and structural versatility, making them attractive for various applications. The compound TIBM (1, 3, 5-tris(1H-benzo[d]imidazole-2-yl)benzene) serves as an organic linker in MOFs.

TIBM-Cu MOF for CO₂ Adsorption:- High porosity (0.3–1.5 nm) contributes to a significant CO₂/N₂ selectivity (53) compared to other variants (TIBM-Al: 35, TIBM-Cr: 10) .

Electron-Transport-Type Hosts

The compound’s structure can be modified to create novel hosts with specific properties. For instance:

Benzo[4,5]furo[3,2-d]pyrimidine-Based Hosts:- A host synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core exhibits high triplet energy, making it suitable for applications in optoelectronic devices .

Quorum Sensing Inhibition

Quorum sensing is crucial for bacterial communication. The compound’s derivatives may play a role in inhibiting quorum sensing pathways:

Benzo[d]thiazole-2-thiol Derivatives:Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the functioning of the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, while MAO-B is involved in the degradation of dopamine, another important neurotransmitter .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects depending on the specific context within the nervous system .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. The increased levels of acetylcholine can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B leads to increased dopamine levels, which can affect mood and motor control .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting AChE and MAO-B, the compound can potentially alter neuronal signaling and have a significant impact on cognitive and motor functions . In addition, it has been revealed that this compound may have the potential to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBHWWSQJXHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)F)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)